2-Indanone oxime

Overview

Description

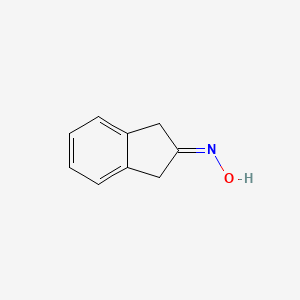

2-Indanone oxime is an organic compound with the molecular formula C9H9NO. It is derived from 2-indanone and features an oxime functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Indanone oxime can be synthesized through the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Reduction: this compound can be reduced to 2-aminoindane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: It can undergo substitution reactions where the oxime group is replaced by other functional groups, often facilitated by catalysts.

Coupling Reactions: Copper-catalyzed coupling reactions with thiols can produce 2,3-difunctionalized indenones.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Catalysts: Palladium, copper.

Solvents: Alcohols, aqueous solutions.

Major Products:

2-Aminoindane: Formed through reduction.

2,3-Difunctionalized Indenones: Formed through coupling reactions.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-Indanone oxime is utilized as a key intermediate in synthesizing various organic compounds. It is particularly significant in developing nitrogen-containing compounds, which are essential for pharmaceuticals and agrochemicals.

- Reduction to 2-Aminoindane : The reduction of this compound to 2-aminoindane is a notable reaction that enhances its utility in organic synthesis. This transformation can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation processes .

Biology

- Biological Activity : Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial properties and enzyme inhibition. These properties make it a candidate for developing new therapeutic agents .

- Neuroprotective Effects : Studies have shown that compounds derived from this compound may protect neurons from damage during ischemic events. For instance, a rat model demonstrated significant reductions in neuronal damage when treated with derivatives shortly after induced ischemia.

Medicine

- Pharmaceutical Development : The pharmaceutical industry increasingly relies on this compound as a building block for drug synthesis. Its derivatives are being researched for their potential applications in treating neurological disorders and other chronic diseases .

- Innovative Drug Formulations : Recent studies focus on modifying this compound to create novel compounds with improved pharmacokinetic properties, enhancing drug efficacy while minimizing side effects .

Industry

- Dyes and Polymers : Beyond pharmaceuticals, this compound is used as a building block for synthesizing dyes and polymers, showcasing its versatility across different industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces neuronal damage in ischemic models | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Synthetic Routes and Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reduction | Lithium aluminum hydride | Up to 94% |

| Catalytic Hydrogenation | Palladium catalyst under acidic conditions | Varies |

| Substitution | Various functional group replacements | Varies |

Case Study: Neuroprotective Effects

A significant study investigated the neuroprotective effects of derivatives of this compound in rats subjected to ischemic stroke. The findings revealed that administration shortly after occlusion led to a marked decrease in infarction size and neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases where oxidative stress plays a role.

Case Study: Pharmaceutical Applications

Research into the pharmaceutical applications of this compound has highlighted its role as an intermediate in synthesizing anti-inflammatory and analgesic drugs. The compound's derivatives have shown promise in enhancing drug efficacy, particularly for conditions requiring targeted therapies .

Mechanism of Action

The mechanism of action of 2-indanone oxime involves its conversion to other active compounds through chemical reactions. For example, its reduction to 2-aminoindane involves the transfer of electrons and protons to the oxime group, resulting in the formation of an amine. The molecular targets and pathways depend on the specific reactions and the resulting products.

Comparison with Similar Compounds

- 2-Methyl-1-indanone

- 5-Methoxy-1-indanone

- 4-Methoxy-1-indanone

- 1,2-Indandione-2-oxime

Comparison: 2-Indanone oxime is unique due to its oxime functional group, which allows it to undergo specific reactions such as reduction to 2-aminoindane. In contrast, other similar compounds like 2-methyl-1-indanone and 5-methoxy-1-indanone have different functional groups, leading to different reactivity and applications. The presence of the oxime group in this compound makes it particularly valuable in the synthesis of nitrogen-containing compounds.

Biological Activity

2-Indanone oxime, a compound with the chemical formula C9H9NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

This compound acts primarily through its conversion to 2-aminoindane, a compound that exhibits significant biological activity. The conversion is facilitated by various catalytic processes, including hydrogenation reactions. This transformation is critical as 2-aminoindane can participate in numerous biochemical pathways due to the presence of its amino group, which allows for interactions with enzymes and receptors .

The biochemical properties of this compound include:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the formation of various metabolites.

- Cellular Effects : The compound influences cellular signaling pathways and gene expression, affecting cellular metabolism and stability.

- Metabolic Pathways : It is involved in metabolic pathways that include the formation of oximes from amino acid-derived metabolites, showcasing its role in biochemical synthesis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Derivatives of this compound have shown potential antimicrobial activity against various pathogens, indicating its usefulness in developing new antimicrobial agents.

- Neuroprotective Effects : Studies suggest that compounds derived from this compound may have neuroprotective properties, making them candidates for treating neurological disorders .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces neuronal damage in ischemic models | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Neuroprotective Effects

A notable study examined the neuroprotective effects of this compound derivatives in a rat model of ischemic stroke. The results indicated a significant reduction in infarction size and neuronal damage when administered shortly after occlusion of the middle cerebral artery. This suggests potential therapeutic applications for neurodegenerative diseases where oxidative stress is a contributing factor .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cellular processes have been observed at lower concentrations.

- High Doses : Higher concentrations may lead to cytotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-indanone oxime, and how do reaction conditions influence yield?

this compound is typically synthesized via the oximation of 2-indanone using hydroxylamine hydrochloride under acidic or neutral conditions . For 2-indanone preparation, ortho-xylene can undergo dibromination followed by cyclization via a polarity inversion (umpolung) strategy using 1,3-dithianide anions, avoiding hazardous reagents like phosgene . Yield optimization requires controlled pH (6–7), stoichiometric hydroxylamine, and reflux in ethanol/water mixtures. Impurities from incomplete oximation can be minimized via recrystallization (e.g., ethanol/hexane) .

Q. What key physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Melting point : 152–154°C (lit.), used to verify purity .

- Solubility : Low water solubility (<1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) .

- Stability : Stable at room temperature but hygroscopic; store in desiccators under inert gas .

- Spectroscopic data : IR (N–O stretch at 950 cm⁻¹), ¹H NMR (δ 8.2 ppm for oxime proton) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Chromatography : HPLC (C18 column, methanol/water mobile phase) for purity analysis .

- Spectroscopy : ¹³C NMR to confirm cyclization (C=NO resonance at ~155 ppm) .

- Mass spectrometry : ESI-MS for molecular ion detection ([M+H]⁺ at m/z 148) .

- X-ray crystallography : Resolve stereochemical ambiguities in oxime tautomers .

Advanced Research Questions

Q. How does the choice of catalyst impact the reduction of this compound to 2-aminoindane?

Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) under hydrogenation conditions (1–3 atm H₂, 50–80°C) achieve >80% yield of 2-aminoindane . Critical factors:

- Catalyst loading : 5–10 wt% Pd/C minimizes side reactions (e.g., over-reduction).

- Solvent polarity : Methanol enhances proton transfer vs. THF, which slows kinetics .

- Acidic additives : HCl (0.1 M) stabilizes the amine product via salt formation .

Contradictions: Some studies report PtO₂ as superior for sterically hindered substrates, necessitating comparative kinetic studies .

Q. How should researchers address contradictions in reported synthetic yields of this compound derivatives?

- Variable analysis : Use factorial design to isolate factors (e.g., temperature, catalyst type) .

- Error mitigation : Quantify trace moisture (Karl Fischer titration) to explain hydrolysis side products .

- Replication : Conduct triplicate trials with controls (e.g., uncatalyzed reactions) to assess reproducibility .

- Statistical validation : Apply ANOVA to compare yield distributions across methodologies .

Q. What experimental design principles apply to optimizing this compound’s stability under catalytic conditions?

- Accelerated aging : Expose samples to elevated temperatures (40–60°C) and monitor decomposition via TGA/DSC .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate degradation products (e.g., nitrosamines) .

- Control variables : Test stability in inert (N₂) vs. oxidative (O₂) atmospheres to identify degradation pathways .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess oxime tautomer stability (syn vs. anti) .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., acetylcholinesterase for drug design) .

- Kinetic modeling : Use Eyring plots to correlate activation energy with solvent polarity .

Q. Methodological Guidance

Q. How to statistically validate discrepancies in toxicity data for this compound?

- In vitro assays : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) using t-tests .

- Dose-response curves : Fit data to Hill equations for LD₅₀ estimation .

- Meta-analysis : Aggregate literature data (e.g., OECD guidelines) to identify outliers .

Q. What protocols ensure rigorous spectral data interpretation for this compound?

- Peak assignment : Cross-reference ¹H NMR shifts with computed chemical shifts (GIAO method) .

- Artifact detection : Run blank samples to distinguish solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) .

- Quantitative NMR : Use internal standards (e.g., TMS) for purity ≥95% .

Q. How to design a robust kinetic study for this compound derivatization?

Properties

IUPAC Name |

N-(1,3-dihydroinden-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLFLOAXKVGYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062987 | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-63-1 | |

| Record name | 2-Indanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2H-inden-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-INDANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OUM5TX75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.